Welcome to the BenchChem Online Store!
molecular formula C18H27NO3 B2776033 tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate CAS No. 170837-78-2

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Cat. No. B2776033
M. Wt: 305.418
InChI Key: BMFIBXYHGLVKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06977264B2

Procedure details

The title compound was prepared according to the procedure described in Example 1 (Step e) using tert-butyl 4-(2-(hydroxyethyl)phenyl]piperidinecarboxylate (Step b) (1.22 g, 4.0 mmol) and satd anhydrous HCl in EtOAc (50 mL). The title compound was obtained as a white solid (0.96 g). MS (ESI, pos. ion) m/z: 206 (M+1); MS (ESI, neg. ion) m/z: 204 (M−1). Calc'd for C13H19NO: 205.15.
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1.[ClH:23].CC[O:26]C(C)=O>>[ClH:23].[NH:13]1[CH2:14][CH2:15][CH:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]([OH:26])[CH3:2])[CH2:11][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
OCCC1=C(C=CC=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CCC(CC1)C1=C(C=CC=C1)C(C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.